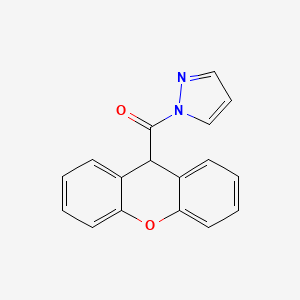![molecular formula C18H18N2O6 B6115420 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid, also known as ENPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ENPA is a derivative of the amino acid proline and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer and melanoma cells. 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has also been studied for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of angiogenesis, the process by which new blood vessels are formed. 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to inhibit the expression of vascular endothelial growth factor, which plays a crucial role in angiogenesis. Additionally, 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been shown to have low toxicity levels in vitro and in vivo, making it a promising candidate for further research. However, it has been shown to have some cytotoxic effects on normal cells at higher concentrations. 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity levels. However, its synthesis can be complex and time-consuming, and it may not be readily available for all researchers.
Direcciones Futuras
There are several future directions for 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid research, including further studies on its potential applications in cancer research and as a radioprotective agent. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid and its potential side effects on normal cells. Further studies could also explore the potential of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid as a therapeutic agent for other diseases, such as inflammation and neurodegenerative diseases.
Conclusion
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid is a promising chemical compound that has potential applications in cancer research and as a radioprotective agent. Its synthesis method has been confirmed through various analytical techniques, and its low toxicity levels make it a promising candidate for further research. Future studies could explore its potential as a therapeutic agent for other diseases and further elucidate its mechanism of action.
Métodos De Síntesis
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been synthesized through multiple methods, including the reaction of proline with ethoxyphenylacetic acid, followed by nitration and benzoylation. Another method involves the reaction of ethyl 4-aminocrotonate with 4-nitrobenzoyl chloride, followed by hydrogenation and esterification. The synthesis of 3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid has been confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-2-26-15-9-5-12(6-10-15)16(11-17(21)22)19-18(23)13-3-7-14(8-4-13)20(24)25/h3-10,16H,2,11H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWSEVGWIRJZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![ethyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B6115355.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![N-(2,5-dimethylphenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B6115371.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6115414.png)

![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)

![1-isobutyl-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6115440.png)